2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-7-13(2)9-15(8-12)22-18(26)11-29-20-24-23-19(25(20)21)14-5-6-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERDVUZNFYXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as thiazolecarboxamides. These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group
Mode of Action
As a thiazolecarboxamide, it may interact with its targets via the thiazole ring and the carboxylic acid amide group. The specific interactions and resulting changes are subject to further investigation.
Biochemical Analysis
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.47 g/mol
The compound features a triazole ring substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
- Mechanism of Action : Triazole derivatives often exhibit anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the sulfanyl group enhances the interaction with biological targets.
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Case Studies :
- A study demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound showed IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
- Research Findings :
Antimicrobial Activity
- Spectrum of Activity : Triazole derivatives have shown promising results against a range of microorganisms including bacteria and fungi.
- Research Findings :
Other Pharmacological Activities
- Anti-inflammatory and Analgesic Effects : Some studies suggest that triazole derivatives may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Cytotoxicity Studies : The compound's cytotoxic effects have been evaluated using various assays, showing potential for further development as a therapeutic agent in oncology .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, derivatives similar to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines.
In a study examining related triazole compounds, certain derivatives exhibited substantial growth inhibition percentages against human cancer cell lines such as HCT-116 and HeLa. For example, compounds with similar structural characteristics demonstrated IC50 values below 100 μM against these cell lines . These findings suggest that the triazole scaffold could be pivotal in developing new anticancer agents.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory applications as well. In silico studies have indicated that triazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This aligns with findings from other research where similar compounds were evaluated for their anti-inflammatory effects through molecular docking studies .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A systematic approach was taken to synthesize various triazole derivatives, including the target compound. The synthesized compounds were evaluated for their anticancer activity using standard protocols against multiple cancer cell lines. The results indicated that modifications on the triazole ring significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on related compounds revealed binding affinities to key proteins involved in cancer progression and inflammation. These studies help predict the interaction modes of the compound with target proteins, providing insights into its mechanism of action and guiding future modifications to improve potency .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
